molecular formula C18H22N4O3 B2992277 N-(4-methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2034452-06-5

N-(4-methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2992277
CAS No.: 2034452-06-5
M. Wt: 342.399
InChI Key: URFQBOBBNDHIPZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative featuring two distinct substituents:

  • 4-Methoxyphenethyl group: A lipophilic aromatic moiety with a methoxy (-OCH₃) substituent at the para position, which may enhance metabolic stability and membrane permeability compared to non-ether analogs.
  • Pyridazin-3-yloxy group: A heterocyclic oxygen-linked pyridazine ring, which could influence hydrogen-bonding interactions and solubility.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-pyridazin-3-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)8-11-19-18(23)22-12-9-16(13-22)25-17-3-2-10-20-21-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQBOBBNDHIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This structure includes a pyrrolidine ring, a pyridazine moiety, and a methoxyphenethyl group, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Compounds like this one may modulate GPCRs involved in metabolic processes, potentially influencing insulin secretion and glucose metabolism .
  • Enzyme Inhibition : Similar derivatives have been shown to inhibit enzymes such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in parasites like Leishmania .

Antimicrobial Activity

Studies have demonstrated varying levels of antimicrobial activity for related compounds. For example, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values. A comparative analysis is provided below:

CompoundMIC (µg/mL)Bacterial Strain
Compound A7.8Staphylococcus aureus
Compound B20.85Escherichia coli
This compoundTBDTBD

Antiparasitic Activity

Compounds structurally similar to this compound have been evaluated for their antiparasitic effects. For instance, certain analogs demonstrated effective inhibition of Leishmania donovani promastigote proliferation with EC50 values in the low micromolar range .

Study 1: Antimicrobial Efficacy

In a recent study, various derivatives were synthesized and screened for their antimicrobial properties against clinical strains. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .

Study 2: Antiparasitic Potential

Another investigation focused on the antiparasitic potential of similar compounds against Leishmania species. The study highlighted the importance of specific functional groups in enhancing selectivity and potency against the parasite while minimizing toxicity to human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolidine-1-carboxamide derivatives reported in the literature:

Compound Name Key Substituents Biological Activity Synthesis Yield Purification Method References
Target Compound 4-Methoxyphenethyl, pyridazin-3-yloxy Not specified Not reported Likely prep HPLC -
N-((Tetrahydrofuran-3-yl)methyl)pyrrolidine-1-carboxamide (Compound 10) Tetrahydrofuran-3-ylmethyl EthR inhibitor (enhances ethionamide) Not specified Pd/C, vacuum/N₂ cycles
N-(4-Fluoro-3-(3-methylmorpholino)imidazo[1,2-a]pyrimidin-7-yl)phenyl)pyrrolidine-1-carboxamide (39) 4-Fluoro-phenyl, imidazo[1,2-a]pyrimidine, methylmorpholino Proteasome inhibitor (preclinical candidate) 22% Prep HPLC
N-(4-Fluoro-3-(piperidin-1-yl)imidazo[1,2-a]pyrimidin-7-yl)phenyl)pyrrolidine-1-carboxamide (34) Piperidin-1-yl, imidazo[1,2-a]pyrimidine Proteasome inhibitor 9% Prep HPLC
2-(1-(2-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-((S)-1-phenylethyl)pyrrolidine-1-carboxamide (6a) 2-Methoxyphenyl, imidazo[1,5-a]pyridine, phenethyl Not specified Not specified Silica flash column, HPLC

Key Observations:

Structural Diversity: The target compound’s pyridazin-3-yloxy group distinguishes it from analogs with imidazo[1,2-a]pyrimidine (e.g., 39, 34) or imidazo[1,5-a]pyridine (e.g., 6a) cores. Pyridazine’s electron-deficient nature may alter binding interactions compared to nitrogen-rich heterocycles.

Synthetic Challenges :

  • Low yields (9–22%) in proteasome inhibitor analogs (e.g., 34 ) highlight difficulties in introducing bulky substituents or complex heterocycles. The target compound’s synthesis may face similar challenges if multi-step reactions are required.
  • Purification via prep HPLC (common in ) suggests scalability issues, which could impact large-scale production of the target compound.

Biological Implications :

  • Analogs like Compound 10 act as EthR inhibitors, boosting ethionamide’s antibacterial activity, while others (e.g., 39 ) inhibit proteasomes. The target compound’s 4-methoxyphenethyl group may favor CNS penetration, whereas pyridazin-3-yloxy could modulate solubility for peripheral targets.

Physical Properties: Solid-state forms of related compounds (e.g., morpholino/trifluoroethyl analogs ) emphasize the importance of crystallinity and salt formation for bioavailability. The target compound’s amorphous or crystalline nature remains unstudied.

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